molecular formula C12H17N3O B2761542 N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine CAS No. 1645517-53-8

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine

Cat. No.: B2761542
CAS No.: 1645517-53-8
M. Wt: 219.288
InChI Key: LCDCZOOUKUUSSB-UHFFFAOYSA-N
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Description

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine is a synthetic compound characterized by the presence of a cyclopentyl group attached to an oxadiazole ring, which is further connected to an ethyl group and a prop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the Ethyl Group: The ethyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Prop-2-yn-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-8-13-9(2)12-14-11(15-16-12)10-6-4-5-7-10/h1,9-10,13H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCZOOUKUUSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCC2)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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